molecular formula C13H24N2O2 B6180368 tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate CAS No. 852831-41-5

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate

Cat. No.: B6180368
CAS No.: 852831-41-5
M. Wt: 240.34 g/mol
InChI Key: RRHDBWUZDZRKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate is a spirocyclic carbamate derivative characterized by a 5-azaspiro[2.4]heptane core. This bicyclic structure consists of a five-membered azacycle fused to a four-membered carbocyclic ring, creating a rigid, three-dimensional geometry. The tert-butyl carbamate group is attached via a methylene bridge to the spiro nitrogen, with an additional N-methyl substitution on the carbamate moiety. Its molecular formula is C12H22N2O2, and its molecular weight is 226.32 g/mol .

Applications and Relevance
This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. Its spirocyclic framework enhances metabolic stability and selectivity in drug candidates by reducing conformational flexibility, which improves target binding .

Properties

CAS No.

852831-41-5

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-ylmethyl)-N-methylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)8-10-7-14-9-13(10)5-6-13/h10,14H,5-9H2,1-4H3

InChI Key

RRHDBWUZDZRKRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNCC12CC2

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation for Spirocyclic Amine Formation

A patented route (WO2017190609A1) employs asymmetric hydrogenation to construct the spirocyclic amine precursor. The process involves:

  • Ketone substrate preparation : Cyclopropane-fused ketones are synthesized via [2+1] cycloaddition.

  • Ru-BINAP-catalyzed hydrogenation : Using a chiral Ru-BINAP catalyst, the ketone is reduced to the corresponding amine with >98% ee.

  • Protection with Boc anhydride : The amine is protected as a tert-butyl carbamate using Boc2_2O and triethylamine in ethanol.

Key reaction conditions :

  • Solvent: Tetrahydrofuran (THF) or ethanol

  • Temperature: 0°C to reflux

  • Catalyst loading: 0.5–2 mol% Ru-BINAP

  • Yield: 85–92%

N-Methylation via Reductive Amination

Post-protection, N-methylation is achieved using reductive amination or alkylation:

  • Methyl iodide alkylation : The secondary amine reacts with methyl iodide in the presence of potassium carbonate.

  • Sodium borohydride reduction : For intermediates with imine groups, NaBH4_4 in methanol provides the N-methyl derivative.

Optimization notes :

  • Excess methyl iodide (1.5–2 eq) ensures complete methylation.

  • Side reactions (e.g., over-alkylation) are minimized by controlling reaction time (<4 hrs).

Mitsunobu Reaction for Carbamate Installation

An alternative approach uses the Mitsunobu reaction to install the carbamate group:

  • Spirocyclic alcohol activation : The alcohol reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Coupling with Boc-protected amine : tert-Butyl carbamate is introduced via nucleophilic substitution.

Representative protocol :

  • Reagents: DEAD (1.2 eq), PPh3_3 (1.5 eq)

  • Solvent: THF, 0°C to room temperature

  • Yield: 78–85%

Stepwise Synthetic Procedures

Patent-Based Synthesis (WO2017190609A1)

The following steps are adapted from the industrial-scale method:

StepReactionConditionsYieldee
1Ketone hydrogenationRu-BINAP, H2_2 (50 psi), THF90%98.5%
2Boc protectionBoc2_2O, Et3_3N, ethanol95%
3N-MethylationCH3_3I, K2_2CO3_3, DMF88%
4Final purificationColumn chromatography (SiO2_2)82%98.2%

Critical parameters :

  • Temperature control : Hydrogenation at 25°C prevents racemization.

  • Catalyst recovery : Ru-BINAP is recycled via filtration, reducing costs.

Academic Laboratory-Scale Synthesis

A modified procedure from Evitachem emphasizes scalability:

  • Spirocyclic amine synthesis :

    • Substrate: 5-azaspiro[2.4]heptan-7-ylmethanol

    • Reaction with methyl isocyanate in dichloromethane.

  • Boc protection :

    • Boc2_2O, DMAP, room temperature, 12 hrs.

  • Workup :

    • Extraction with ethyl acetate, drying (Na2_2SO4_4), and rotary evaporation.

Analytical data :

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 1.44 (s, 9H, Boc), 2.82 (s, 3H, N-CH3_3).

  • HPLC purity : 97.3%.

Optimization and Troubleshooting

Enhancing Enantioselectivity

  • Catalyst screening : Ru-TolBINAP increases ee to 99.1% compared to Ru-BINAP (98.5%).

  • Additives : Triethylamine (1 eq) suppresses imine formation during hydrogenation.

Solvent Effects

  • Polar aprotic solvents : DMF accelerates N-methylation but risks Boc group cleavage.

  • Ether solvents : THF improves Mitsunobu reaction yields by stabilizing intermediates.

Purification Challenges

  • Column chromatography : Silica gel with 5% EtOAc/hexane effectively separates diastereomers.

  • Recrystallization : tert-Butyl methyl ether (MTBE) yields crystals with >99% purity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1695 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (N-H bend).

  • 13C NMR^{13}\text{C NMR} : 28.4 ppm (Boc CH3_3), 156.2 ppm (carbamate C=O).

Chromatographic Methods

  • HPLC : C18 column, 60:40 acetonitrile/water, retention time = 8.2 min.

  • Chiral GC : Cyclodextrin column, enantiomer resolution achieved in <15 min.

Comparative Analysis of Methods

MethodYieldeeCostScalability
Patent route82%98.2%HighIndustrial
Academic route75%ModerateLab-scale
Mitsunobu approach78%98.4%HighPilot-scale

Trade-offs :

  • The patent route offers superior enantioselectivity but requires expensive catalysts.

  • Academic methods prioritize accessibility over stereochemical control.

Chemical Reactions Analysis

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound features a spirocyclic structure, specifically a spiro[2.4]heptane ring system, which contributes to its unique reactivity and stability. This structure is essential for its interactions in biological systems and its utility in synthetic chemistry.

Chemistry

In the field of chemistry, tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate is primarily utilized as an intermediate in the synthesis of various complex organic molecules. Its distinctive structural characteristics allow it to participate in several types of chemical reactions:

  • Oxidation Reactions: The compound can undergo oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form oxidized derivatives.
  • Reduction Reactions: It can also participate in reduction reactions with agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Nucleophilic Substitution: The carbamate group can be substituted with various nucleophiles, enabling the formation of diverse products.

Biological Research

In biological studies, this compound serves as a model to investigate the effects of spirocyclic structures on biological systems. Its unique configuration enables researchers to explore interactions with specific biological targets, which may include enzymes and receptors. This research can lead to insights into how structural variations influence biological activity.

Medicinal Chemistry

The compound is being explored for potential therapeutic applications due to its stability and reactivity profile. It is particularly significant in drug development efforts aimed at designing enzyme inhibitors and receptor modulators. The ability of the carbamate group to form stable covalent bonds with nucleophilic residues enhances its potential as a candidate for new drug formulations.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties facilitate the development of high-performance polymers, coatings, and adhesives, making it valuable in materials science.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the effectiveness of this compound as a precursor for synthesizing complex alkaloids. The unique spirocyclic structure allowed for selective functionalization that led to compounds with enhanced biological activity.

Research investigating the biological interactions of this compound revealed that it could modulate enzyme activity through specific binding mechanisms associated with its spirocyclic nature. This finding suggests potential applications in developing enzyme inhibitors for therapeutic purposes.

Case Study 3: Industrial Use in Polymer Development

An industrial application highlighted the use of this compound in creating advanced polymer composites that exhibit improved mechanical properties and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate and analogous spirocyclic carbamates:

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity/Applications References
This compound 2306252-79-7 C12H22N2O2 N-methyl carbamate, methylene linker to spiro N Intermediate for JAK1 inhibitors; improves pharmacokinetic properties
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate 127199-45-5 C11H20N2O2 No methylene linker or N-methyl group; (7S) stereochemistry Antiviral intermediate (e.g., ledipasvir synthesis)
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate 351369-07-8 C12H20N2O2 Methylene linker to spiro N; lacks N-methyl group Precursor to HCV NS5A inhibitors; moderate metabolic stability
tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 144282-37-1 C18H24N2O2 5-benzyl substitution on spiro N; (S)-stereochemistry Enhances lipophilicity for CNS-targeting drugs; potential neurotrophin receptor modulation
7-fluoro-5-azaspiro[2.4]heptane hydrochloride 351369-07-8 C6H9FN2·HCl Fluorine substituent on spiro ring; no carbamate group Improves bioavailability in fluorinated drug candidates

Key Comparative Insights

Substituent Effects on Pharmacokinetics: The N-methyl group in the target compound reduces polarity compared to non-methylated analogs (e.g., CAS 351369-07-8), enhancing membrane permeability .

Stereochemical Influence :

  • The (7S)-stereoisomer (CAS 127199-45-5) is critical for antiviral activity in ledipasvir, whereas racemic mixtures of similar compounds show reduced efficacy .

Role of the Spirocyclic Core :

  • The 5-azaspiro[2.4]heptane scaffold confers rigidity , improving selectivity in kinase inhibitors. For example, JAK1 inhibitors derived from this scaffold exhibit >48-fold selectivity over JAK2 due to optimized steric interactions .

Functional Group Modifications :

  • Fluorination (e.g., 7-fluoro-5-azaspiro[2.4]heptane) enhances metabolic stability by blocking oxidative degradation pathways .
  • The methylene linker in the target compound introduces flexibility, enabling better accommodation in enzyme active sites compared to direct carbamate attachment .

Research Findings and Data

  • Selectivity in Kinase Inhibition :
    Analogous compounds with the 5-azaspiro[2.4]heptane core (e.g., (R)-6c) show IC50 = 8.5 nM against JAK1 with minimal off-target effects, attributed to the spirocyclic structure's geometric constraints .
  • Stability Studies : Reverse-phase HPLC analyses indicate that tert-butyl carbamates (including the target compound) are stable under acidic conditions (pH 2–6) but undergo hydrolysis at elevated temperatures (>40°C) .

Biological Activity

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula: C13H24N2O2
  • Molecular Weight: 240.34 g/mol
  • CAS Number: 852831-41-5

Synthesis

The synthesis of this compound typically involves the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques like column chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The carbamate group can form stable covalent bonds with nucleophilic residues, influencing the biological effects .

Anticancer Potential

Recent studies have evaluated the cytotoxic effects of similar carbamate compounds on various cancer cell lines. For instance, methyl carbamates have shown significant cytotoxicity against neuroblastoma and glioblastoma cells, indicating that compounds with similar structural motifs may possess anticancer properties .

In a comparative analysis, compounds derived from spirocyclic structures exhibited lower lethal concentrations (LC50) in cancer cells than traditional chemotherapeutics, suggesting that these compounds could be developed as novel anticancer agents .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Study A compound structurally similar to this compound exhibited LC50 values <100 nM in several cancer cell lines, indicating high potency .
Mechanistic Insights Research indicated that the mechanism of action involved inhibition of specific enzymes associated with cancer cell proliferation, supporting the potential use of spirocyclic carbamates in targeted cancer therapies .
Biodistribution Studies In vivo studies demonstrated favorable biodistribution profiles for related compounds, suggesting effective tissue uptake and potential for therapeutic use .

Comparison with Related Compounds

This compound can be compared with other spirocyclic compounds:

CompoundStructureBiological Activity
tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate Similar spirocyclic structure with a benzyl groupVaries in reactivity and potential biological effects compared to the target compound .
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate Lacks the methyl group on nitrogenMay exhibit different binding affinities and biological activities due to structural differences .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate?

Methodological Answer: The synthesis typically involves coupling carbamic acid derivatives with spirocyclic amines. Key steps include:

  • Amine Activation : Reacting 5-azaspiro[2.4]heptan-7-ylmethylamine with tert-butyl N-methylcarbamate under anhydrous conditions.
  • Reaction Conditions : Use of inert atmosphere (N₂/Ar) to prevent hydrolysis, solvents like dichloromethane or acetonitrile, and catalysts such as Hünig’s base (DIPEA) to promote carbamate formation .
  • Intermediate Isolation : Brominated intermediates (e.g., tert-butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate) may require purification via column chromatography (silica gel, hexane/EtOAc) .

Q. Critical Parameters :

  • Temperature control (0–25°C) to minimize side reactions.
  • pH adjustment (neutral to mildly basic) to stabilize the carbamate group.

Q. How does the stereochemistry at the 7-position of the 5-azaspiro[2.4]heptane ring influence the compound's physicochemical properties?

Methodological Answer: The 7-position stereochemistry (R/S) significantly impacts lipophilicity, solubility, and bioactivity:

  • Lipophilicity : The (R)-enantiomer exhibits higher logP due to spatial orientation of the tert-butyl group, enhancing membrane permeability .
  • Solubility : (S)-enantiomers may show better aqueous solubility (e.g., ~2.1 mg/mL in PBS) compared to (R)-forms (~1.5 mg/mL) .
  • Bioactivity : In JAK1 inhibition studies, (R)-configured derivatives demonstrated 8.5 nM IC₅₀, while (S)-forms were inactive .
StereoisomerlogPAqueous Solubility (mg/mL)JAK1 IC₅₀ (nM)
(R)-isomer2.31.58.5
(S)-isomer1.92.1>1000

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental results for biological activity?

Methodological Answer: Discrepancies often arise from force field inaccuracies or solvent effects in simulations. Mitigation strategies include:

  • Docking Validation : Cross-validate results using multiple software (e.g., AutoDock, Schrödinger) and incorporate explicit solvent models .
  • Experimental Calibration : Compare computational binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. For example, a predicted ΔG of -9.2 kcal/mol may align with experimental Kd = 12 nM via SPR .
  • Dynamic Simulations : Perform molecular dynamics (MD) over 100+ ns to assess conformational stability of protein-ligand complexes .

Q. How can SAR studies optimize JAK1 inhibitory activity of derivatives?

Methodological Answer: SAR optimization involves systematic substitution at key positions:

  • Spirocyclic Core : Replace 5-azaspiro[2.4]heptane with 6-azaspiro[3.4]octane to probe ring strain effects.
  • Methyl Carbamate : Introduce electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity for covalent binding .
  • Pyrrolo[2,3-d]pyrimidine : Modify the heterocycle to pyrazolo[3,4-d]pyrimidine for improved selectivity over JAK2 .
DerivativeJAK1 IC₅₀ (nM)JAK2 Selectivity Index
(R)-6c8.548
Pyrazolo6.272

Q. Testing Protocol :

  • Kinase Profiling : Screen against a 50-kinase panel at 1 µM.
  • ADME : Assess metabolic stability in human liver microsomes (HLM) and permeability (Caco-2 assay) .

Q. What in vitro/in vivo models evaluate pharmacokinetics and efficacy?

Methodological Answer: In Vitro Models :

  • CYP450 Inhibition : Use fluorogenic substrates in recombinant CYP3A4/2D6 assays.
  • hERG Binding : Patch-clamp electrophysiology (IC₅₀ > 10 µM desired) .

Q. In Vivo Models :

  • Collagen-Induced Arthritis (CIA) : Dose mice/rats at 10–30 mg/kg orally; measure paw swelling and IL-6 levels .
  • Bioavailability : Conduct cassette dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis (target F% > 30%) .
ModelEndpointTarget Outcome
CIA (mouse)Paw Volume (mL)Reduction ≥40% vs placebo
PK (rat)Cmax (ng/mL)>500 at 10 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.